molecular formula C14H28N2 B1267002 1,2-Ethanediamine, N,N'-dicyclohexyl- CAS No. 4013-98-3

1,2-Ethanediamine, N,N'-dicyclohexyl-

Cat. No. B1267002
Key on ui cas rn: 4013-98-3
M. Wt: 224.39 g/mol
InChI Key: JMRWVHXGVONXEZ-UHFFFAOYSA-N
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Patent
US05225597

Procedure details

To a 850 cc glass liner for a rotating autoclave was charged 12.25 g (0.125 mole) cyclohexanone, 3.7 g of a catalyst consisting of 0.3 weight percent platinum (sulfided) on alpha alumina, and an 80 weight percent solution of ethylenediamine in de-ionized water (37.5 g (0.63 mole) ethylenediamine and 9.37 g (0.52 mole) water). An exotherm was generated immediately associated with the formation of Schiff bases from the reaction of cyclohexanone and ethylenediamine. The liner was placed into a rotating autoclave, purged with nitrogen, charged to 1,000 psig with hydrogen or 500 psig each of hydrogen and nitrogen, and then the autoclave was rotated at approximately 30 rpm for 6-8 hours at 160°-180° C. The cooled liner was vented, flushed with nitrogen to avoid catalyst ignition, and the cooled product mixture was removed to afford a clear to pale yellow viscous liquid containing some solids which were principally N,N'-dicylohexyl ethylenediamine (DICEDA). The product mixture was filtered through diatomaceous earth to remove catalyst and DICEDA, and the resulting filtrate contained, in addition to unreacted ethylenediamine, CEDA with only traces of DICEDA. The liner and filter cake were rinsed with methanol and subsequent removal of volatile material at 80° C. afforded product which was principally DICEDA. Removal of volatiles at 80° C. at 30 inches vacuum afforded 15 grams CEDA. Conversion of cyclohexanone amounted to 99+% with a 95% yield of CEDA and 5% DICEDA.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
12.25 g
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
3.7 g
Type
catalyst
Reaction Step Five
[Compound]
Name
glass
Quantity
850 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
37.5 g
Type
reactant
Reaction Step Seven
Quantity
0.63 mol
Type
reactant
Reaction Step Eight
Name
Quantity
0.52 mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Schiff bases
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C1(=O)CCCCC1.C(N)CN.O.[CH:13]1([NH:19][CH2:20][CH2:21][NH:22]C2CCCCC2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>[Pt]>[CH:13]1([NH:19][CH2:20][CH2:21][NH2:22])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NCCNC1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NCCNC1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Five
Name
Quantity
12.25 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
catalyst
Quantity
3.7 g
Type
catalyst
Smiles
Name
glass
Quantity
850 mL
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Seven
Name
Quantity
37.5 g
Type
reactant
Smiles
O
Step Eight
Name
Quantity
0.63 mol
Type
reactant
Smiles
C(CN)N
Step Nine
Name
Quantity
0.52 mol
Type
reactant
Smiles
O
Step Ten
Name
Schiff bases
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NCCNC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
charged to 1,000 psig with hydrogen or 500 psig each of hydrogen and nitrogen
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
the cooled product mixture was removed
CUSTOM
Type
CUSTOM
Details
to afford a clear to pale yellow viscous liquid
ADDITION
Type
ADDITION
Details
containing some solids which
FILTRATION
Type
FILTRATION
Details
The product mixture was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
to remove catalyst and DICEDA
ADDITION
Type
ADDITION
Details
the resulting filtrate contained, in addition to unreacted ethylenediamine, CEDA with only traces of DICEDA
FILTRATION
Type
FILTRATION
Details
The liner and filter cake
WASH
Type
WASH
Details
were rinsed with methanol and subsequent removal of volatile material at 80° C.
CUSTOM
Type
CUSTOM
Details
afforded product which
CUSTOM
Type
CUSTOM
Details
Removal of volatiles at 80° C. at 30 inches vacuum
CUSTOM
Type
CUSTOM
Details
afforded 15 grams CEDA

Outcomes

Product
Details
Reaction Time
7 (± 1) h
Name
Type
Smiles
C1(CCCCC1)NCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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